Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate
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Overview
Description
Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a morpholine group, a nitro group, and an ethyl carbamate moiety. Its distinct chemical structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Formation of the Carbamate Moiety: The ethyl carbamate group is attached through a reaction between the pyrimidine derivative and ethyl chloroformate or similar reagents.
Industrial Production Methods: Industrial production of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro group in Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas with a palladium catalyst or other reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The morpholine group may enhance the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl Carbamate: A simpler analog with a carbamate group but lacking the pyrimidine and morpholine moieties.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-based pharmaceuticals.
Nitropyrimidines: Pyrimidine derivatives with nitro groups, used in various chemical and biological applications.
Uniqueness: Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate stands out due to its combination of a morpholine ring, nitro group, and ethyl carbamate moiety, providing a unique set of chemical and biological properties that make it a valuable compound for research and development.
Properties
CAS No. |
62652-84-0 |
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Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
ethyl N-(6-morpholin-4-yl-5-nitropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C11H15N5O5/c1-2-21-11(17)14-9-8(16(18)19)10(13-7-12-9)15-3-5-20-6-4-15/h7H,2-6H2,1H3,(H,12,13,14,17) |
InChI Key |
YVJJRBXWDRIEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NC=N1)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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